5-Phenyl-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

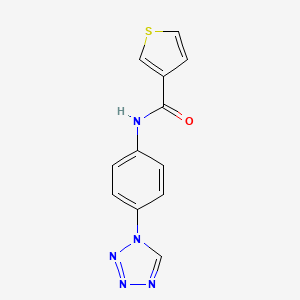

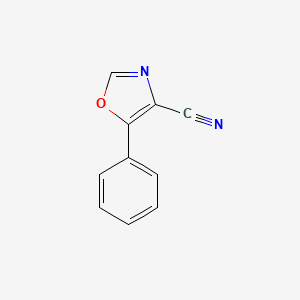

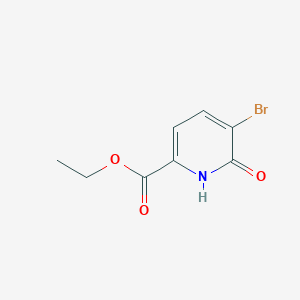

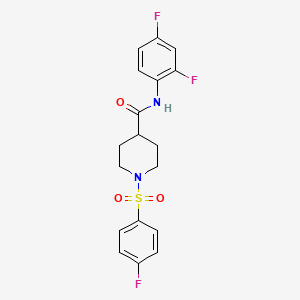

5-Phenyl-1,3-oxazole-4-carbonitrile is a compound with the molecular formula C10H6N2O . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 1,3-oxazole derivatives has been explored in various studies . One method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, leading to a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Molecular Structure Analysis

The molecular structure of 5-Phenyl-1,3-oxazole-4-carbonitrile consists of a 1,3-oxazole ring attached to a phenyl group and a carbonitrile group . The molecular weight of this compound is 170.17 .Chemical Reactions Analysis

5-Phenyl-1,3-oxazole-4-carbonitrile can undergo various reactions. For instance, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 so that it becomes capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .Physical And Chemical Properties Analysis

5-Phenyl-1,3-oxazole-4-carbonitrile is a solid substance at room temperature . The compound has a molecular weight of 170.17 .Applications De Recherche Scientifique

Anticancer Research

5-Phenyl-1,3-oxazole-4-carbonitrile and its derivatives have been studied for their potential anticancer properties . For instance, functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles have been synthesized and evaluated for their in vitro anticancer activity . These compounds have shown potential for interacting with biological targets, making them attractive targets in medicinal chemistry .

Synthesis of Sulfonamides

A series of sulfonamides were synthesized from 5-(piperazin-1-yl)oxazole-4-carbonitrile hydrochloride . These sulfonamides offer diverse bioactivity and versatile structural characteristics . However, no potent inhibitors of malignant cell growth were identified among the tested compounds .

Inhibition of Leukemia and Tubulin Polymerization

1,3-oxazole sulfonamide derivatives featuring a cyclopropyl ring have demonstrated notable anticancer activity, including leukemia inhibition and tubulin polymerization inhibition . This activity has been validated in prior studies, focused on the design and synthesis of a series of 1,3-oxazole-based sulfonamides .

Development of Small Molecule Therapeutics

Oxazoles, including 5-Phenyl-1,3-oxazole-4-carbonitrile, have been extensively studied in medicinal chemistry due to their diverse biological activities against various human diseases . The exploitation of oxazoles in the development of small molecule therapeutics has garnered significant interest .

Antipathogenic Applications

Oxazole derivatives, including 5-Phenyl-1,3-oxazole-4-carbonitrile, have a wide range of pharmacological applications as antipathogenic agents . They have been used in the treatment of various human diseases .

Synthesis of Oxazolo[5,4-d]pyrimidines

5-Amino-4-cyano-1,3-oxazoles can be efficiently condensed with formamidine, urea, and formic acid to obtain oxazolo[5,4-d]pyrimidines . For instance, heating of 5-amino-2-phenyloxazole-4-carbonitrile in formic acid–acetyl anhydride mixture leads to the formation of 2-phenyloxazolo[5,4-d]pyrimidin-7-one .

Safety And Hazards

The safety data sheet for 5-Phenyl-1,3-oxazole-4-carboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research could focus on exploring the biological activities of 5-Phenyl-1,3-oxazole-4-carbonitrile and its derivatives, as well as developing more efficient synthesis methods .

Propriétés

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYLXUPJRHATPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3-oxazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)

![4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B2509965.png)